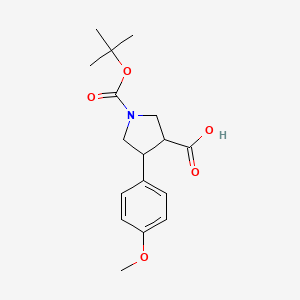

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a carboxylic acid functional group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

Formation of the Pyrrolidine Ring: The synthesis typically begins with the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a halogenated pyrrolidine intermediate with a methoxyphenyl nucleophile.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Halogenated, nitrated derivatives

Applications De Recherche Scientifique

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and catalysts.

Mécanisme D'action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further biochemical reactions.

Comparaison Avec Des Composés Similaires

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the methoxy group, resulting in different reactivity and biological activity.

1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid: Contains a hydroxy group instead of a methoxy group, affecting its solubility and interaction with biological targets.

1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: The presence of a chlorine atom alters its electronic properties and reactivity.

The unique combination of the methoxyphenyl group and the Boc-protected pyrrolidine ring in this compound imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, also known as Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly direct Factor Xa inhibitors like eribaxaban, which are used in the prevention of thromboembolic disorders.

Chemical Structure

The molecular formula of the compound is C17H23NO5, and its structure consists of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methoxyphenyl group. The presence of these functional groups contributes to its biological properties.

Anticoagulant Properties

The primary biological activity associated with this compound is its role as an intermediate in the synthesis of eribaxaban, a direct inhibitor of Factor Xa. Research indicates that eribaxaban exhibits high affinity for human Factor Xa, making it effective in preventing venous thromboembolism (VTE) in patients undergoing total knee replacement (TKR) surgeries .

Table 1: Comparison of Factor Xa Inhibitors

| Compound | Mechanism | Affinity for FXa | Clinical Use |

|---|---|---|---|

| Eribaxaban | Direct inhibitor | High | VTE prevention |

| Rivaroxaban | Direct inhibitor | Moderate | VTE prevention |

| Apixaban | Direct inhibitor | High | Atrial fibrillation |

Synthesis and Derivatives

The compound is synthesized through various chemical pathways that allow for the formation of derivatives with enhanced biological activity. Studies have shown that modifications to the pyrrolidine structure can lead to increased potency and selectivity against specific targets, such as LRRK2 in Parkinson's disease research .

Case Studies and Research Findings

- Eribaxaban Development : A study highlighted the synthesis of this compound as a key step in developing eribaxaban. Clinical trials demonstrated its efficacy in reducing VTE incidence among surgical patients .

- Structure-Activity Relationship (SAR) : Research focused on the SAR of various pyrrolidine derivatives indicated that modifications at specific positions could significantly affect their anticoagulant properties. For instance, changing substituents on the phenyl ring improved binding affinity to Factor Xa .

- Chiral Separation Studies : Recent advancements in chiral separation techniques have been applied to this compound, enhancing its purity and biological activity. A study utilized Gaussian calculations to predict binding modes, facilitating the design of more effective derivatives .

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEHHCOIDMZBSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395306 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851484-94-1 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.